4-(3-Fluorobenzylidene)piperidine as the Pharmacophoric Core in NRA-0160: Subnanomolar Dopamine D4 Receptor Affinity
The 4-(3-fluorobenzylidene)piperidine moiety forms the essential pharmacophoric scaffold of NRA-0160 (CAS 204718-47-8), a selective dopamine D4 receptor antagonist. The target compound's structural framework, when elaborated into the full NRA-0160 molecule, yields a D4 receptor Ki of 0.48 nM. This activity is contrasted with negligible affinity for the closely related D2 receptor (Ki > 10,000 nM), demonstrating over 20,000-fold selectivity for D4 over D2 . While this data pertains to the elaborated derivative rather than the bare scaffold, it provides class-level evidence that the 4-(3-fluorobenzylidene)piperidine framework can be tuned for high-potency, subtype-selective GPCR targeting—a property not guaranteed with other substitution patterns.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | NRA-0160 (containing 4-(3-fluorobenzylidene)piperidine scaffold): D4 Ki = 0.48 nM |
| Comparator Or Baseline | D2 receptor Ki > 10,000 nM; D3 Ki = 39 nM; 5-HT2A Ki = 180 nM; α1 Ki = 237 nM |
| Quantified Difference | >20,000-fold selectivity for D4 over D2; ~81-fold selectivity over D3 |
| Conditions | Radioligand binding assays; recombinant human dopamine receptors |
Why This Matters
This demonstrates that the 3-fluorobenzylidene substitution pattern supports high-affinity, subtype-selective GPCR interactions, making this scaffold a strategic procurement choice for CNS drug discovery programs targeting D4-mediated pathways.
